PK9327

Description

Propriétés

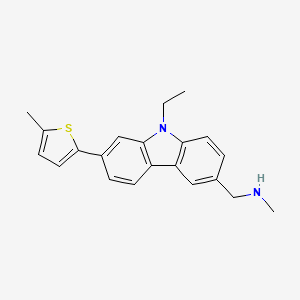

Formule moléculaire |

C21H22N2S |

|---|---|

Poids moléculaire |

334.5 g/mol |

Nom IUPAC |

1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine |

InChI |

InChI=1S/C21H22N2S/c1-4-23-19-9-6-15(13-22-3)11-18(19)17-8-7-16(12-20(17)23)21-10-5-14(2)24-21/h5-12,22H,4,13H2,1-3H3 |

Clé InChI |

AYQRLKNUUZAQQN-UHFFFAOYSA-N |

SMILES canonique |

CCN1C2=C(C=C(C=C2)CNC)C3=C1C=C(C=C3)C4=CC=C(S4)C |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de PK9327 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupe fonctionnel pour atteindre la configuration moléculaire souhaitée. Les voies de synthèse et les conditions de réaction spécifiques sont exclusives et non divulguées publiquement en détail. le composé est généralement synthétisé en utilisant des techniques de chimie organique standard, y compris des réactions de condensation, des substitutions nucléophiles et des processus de purification tels que la recristallisation et la chromatographie .

Méthodes de production industrielle

La production industrielle de this compound impliquerait probablement l'adaptation des méthodes de synthèse en laboratoire pour accommoder des quantités plus importantes. Cela comprendrait l'optimisation des conditions de réaction pour des rendements plus élevés, l'assurance de la pureté par des mesures rigoureuses de contrôle qualité et l'utilisation de techniques de purification à grande échelle. Les méthodes industrielles exactes sont exclusives et non disponibles publiquement .

Analyse Des Réactions Chimiques

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment:

Chimie : Utilisé comme composé modèle pour étudier la stabilisation des mutations créatrices de cavités dans les protéines.

Biologie : Étudié pour son rôle dans la stabilisation des mutations p53 et la restauration de la fonction normale des protéines.

Médecine : Exploré comme un agent thérapeutique potentiel pour le traitement du cancer, en particulier dans les cancers avec des mutations p53.

Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant les mutations p53

Mécanisme d'action

This compound exerce ses effets en stabilisant les mutations créatrices de cavités dans la protéine p53. Le composé se lie à la protéine p53 mutée, empêchant sa dégradation et lui permettant de retrouver sa fonction normale de suppresseur de tumeur. Cette stabilisation contribue à restaurer la capacité de la protéine à réguler la progression du cycle cellulaire et l'apoptose, inhibant ainsi la croissance des cellules cancéreuses.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 334.5 g/mol. Its structure features an ethyl group, a methylthiophene substituent, and a carbazole core, which contribute to its distinct properties and potential applications.

Anticancer Activity

Research indicates that compounds with similar structures to 1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine exhibit significant anticancer properties. For instance, studies have shown that carbazole derivatives can inhibit the growth of various human tumor cell lines, including HCT-116 and MCF-7, with IC50 values often below 100 μM . The unique combination of the carbazole and methylthiophene functionalities may enhance the pharmacological profile compared to simpler analogs.

Photoinitiators

In addition to medicinal applications, this compound may serve as an effective photoinitiator in polymer chemistry. Photoinitiators are crucial in initiating polymerization processes upon exposure to light. The structural attributes of 1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine suggest it could efficiently absorb UV light and facilitate the curing process in coatings and adhesives .

Synthesis and Derivatives

The synthesis of 1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine typically involves multi-step organic synthesis techniques. Understanding its synthesis allows for the development of derivatives with enhanced properties or novel functionalities.

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-(9-Ethylcarbazol-3-yl)-N-methylmethanamine | Structure | Lacks the methylthiophene group but retains similar core structure |

| 5-Methylthiophene | Structure | Simple thiophene derivative; less complex |

| 1-(5-Methylthiophen-2-yl)-N,N-dimethylethanamine | Structure | Contains dimethyl amine; different biological profile |

Case Study 1: Anticancer Evaluation

A study conducted by the National Cancer Institute evaluated various carbazole derivatives, including those structurally related to 1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine. The results indicated a high level of antimitotic activity against tested human tumor cells, suggesting that this compound could be a candidate for further development as an anticancer agent .

Case Study 2: Photopolymer Applications

In material science applications, research has demonstrated that structurally similar compounds function effectively as photoinitiators in UV-curable systems. Their efficiency in initiating polymerization reactions under UV light has been documented, indicating potential commercial applications in coatings and adhesives industries .

Mécanisme D'action

PK9327 exerts its effects by stabilizing cavity-creating mutations in the p53 protein. The compound binds to the mutated p53 protein, preventing its degradation and allowing it to regain its normal function as a tumor suppressor. This stabilization helps restore the protein’s ability to regulate cell cycle progression and apoptosis, thereby inhibiting cancer cell growth .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The pharmacological profile of carbazole derivatives is highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Carbazole Derivatives

Key Observations:

Substituent Impact on Activity: The addition of heterocyclic groups (furan, thiazole, thiophene) at the 7-position enhances genotoxic and epigenetic effects compared to PK083. For instance, PK9320 (furan) reduces DNA methylation, while PK9323 (thiazole) exhibits stronger DNA damage induction .

Mechanistic Divergence: PK083 lacks substituents at the 7-position and functions primarily as a "damage-corrective" agent without significant genotoxicity. In contrast, PK9320/9323 and the target compound likely exploit substituent-DNA/protein interactions to restore p53 function or induce epigenetic changes .

The target compound’s methylthiophene group may confer similar advantages in DNA binding or enzyme inhibition.

Cytotoxicity and Selectivity

- PK083: Shows low intrinsic genotoxicity, making it suitable for long-term corrective therapy in p53-mutated cancers .

- PK9320/9323: Exhibit higher cytotoxicity in MCF-7 breast cancer cells, with PK9323 causing pronounced DNA strand breaks (Comet assay) and PK9320 inducing hypomethylation (MS-AP-PCR data) .

- Target Compound : While direct cytotoxicity data are unavailable, its structural similarity to PK9320/9323 suggests comparable or enhanced activity. The methylthiophene group may improve membrane permeability and target affinity relative to furan/thiazole analogues.

Activité Biologique

1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine is a compound belonging to the carbazole family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure highlights the presence of a carbazole moiety, which is crucial for its biological interactions.

Mechanisms of Biological Activity

1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine exhibits several mechanisms of action that contribute to its biological effects:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can help mitigate oxidative stress in cells.

- Anticancer Properties : Research indicates that carbazole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Pharmacological Effects

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

A study demonstrated that derivatives of carbazole, including this compound, significantly inhibited the growth of several cancer cell lines. The mechanism involved the activation of apoptotic pathways and inhibition of specific kinases associated with tumor growth .

Antioxidant Properties

In vitro assays revealed that the compound effectively reduced reactive oxygen species (ROS) levels in human cell lines, suggesting a strong antioxidant capability. This property is particularly beneficial in preventing cellular damage associated with aging and various diseases .

Case Studies

Several case studies have highlighted the potential therapeutic applications of 1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine:

- Study on Cancer Cell Lines : A comprehensive study involving breast and colon cancer cell lines indicated that this compound could reduce cell viability by over 50% at specific concentrations. The study concluded that further investigation into its mechanism could lead to novel cancer therapies .

- Neuroprotection in Animal Models : In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a neuroprotective agent .

Data Tables

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/SDD level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .

- Molecular Docking (AutoDock Vina) : Simulate binding to p53 Y220C (PDB: 2VUK); prioritize poses with lowest ΔG (kcal/mol).

- MD Simulations (GROMACS) : Assess stability of compound-protein complexes over 100 ns trajectories .

How is the compound’s genotoxicity and epigenotoxicity evaluated in vitro?

Basic Research Question

- Comet Assay : Quantify DNA strand breaks in treated MCF-7 cells (alkaline conditions, % tail DNA as metric) .

- Methylation-Sensitive AP-PCR : Screen for global DNA methylation changes using primers targeting CpG islands .

- Histone Modification Analysis :

- Western Blot : Measure H3K27me3 (epigenetic silencing marker).

- ChIP-qPCR : Validate methylation at specific loci (e.g., p53 promoter).

What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Advanced Research Question

- Data Collection : High-resolution (<1.0 Å) synchrotron data reduces thermal motion artifacts .

- Refinement (SHELXL) :

- Validation : Check R1/wR2 residuals (<5%) and Fo-Fc maps for unmodeled electron density .

How do structural modifications (e.g., thiophene vs. furan substitution) impact biological activity?

Advanced Research Question

- SAR Studies : Compare PK9320 (furan) and PK9323 (thiazole) analogs:

- Biological Testing :

What analytical techniques resolve isomeric impurities during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.